molecular formula C20H28F2N2O3 B12269433 1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

Cat. No.: B12269433
M. Wt: 382.4 g/mol
InChI Key: VBISGTVGEWBLBC-UHFFFAOYSA-N
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Description

1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the 3,5-dimethoxyphenyl group through nucleophilic substitution reactions. The difluoropiperidine moiety is then incorporated using fluorination reactions under controlled conditions. The overall synthetic route requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(3,4-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
  • 1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features. The presence of both the 3,5-dimethoxyphenyl group and the difluoropiperidine moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H28F2N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C20H28F2N2O3/c1-26-17-11-15(12-18(13-17)27-2)14-23-7-3-16(4-8-23)19(25)24-9-5-20(21,22)6-10-24/h11-13,16H,3-10,14H2,1-2H3

InChI Key

VBISGTVGEWBLBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F)OC

Origin of Product

United States

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